5-(2-Hydroxyethyl)-2-thiouracil
CAS No.: 23956-11-8
Cat. No.: VC3918321
Molecular Formula: C6H8N2O2S
Molecular Weight: 172.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23956-11-8 |
|---|---|
| Molecular Formula | C6H8N2O2S |
| Molecular Weight | 172.21 g/mol |
| IUPAC Name | 5-(2-hydroxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one |
| Standard InChI | InChI=1S/C6H8N2O2S/c9-2-1-4-3-7-6(11)8-5(4)10/h3,9H,1-2H2,(H2,7,8,10,11) |
| Standard InChI Key | BHOFBQMOMPQKCN-UHFFFAOYSA-N |
| SMILES | C1=C(C(=O)NC(=S)N1)CCO |
| Canonical SMILES | C1=C(C(=O)NC(=S)N1)CCO |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
5-(2-Hydroxyethyl)-2-thiouracil belongs to the class of 2-thiopyrimidine nucleosides. Its core structure consists of a pyrimidine ring with:
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A sulfur atom at the 2-position (replacing the oxygen in uracil).
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A 2-hydroxyethyl (-CH₂CH₂OH) substituent at the 5-position.
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A β-D-arabinofuranosyl sugar moiety linked to the 1-position of the pyrimidine ring, distinguishing it from deoxyribonucleoside analogues .
The hydroxyethyl group introduces polarity, facilitating aqueous solubility, while the thiocarbonyl group enhances electronic interactions with viral enzymes. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with characteristic shifts for the hydroxyethyl protons (δ 3.5–4.0 ppm) and the thiouracil ring protons (δ 7.8–8.1 ppm) .
Synthesis and Derivative Development
Synthetic Pathways
TN-64 is synthesized via a multi-step route starting from 2-thiouracil arabinoside (Scheme 3 in ):
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Formylation: The 5-position of 2-thiouracil arabinoside is formylated using tert-butyllithium and dimethylformamide (DMF), yielding 5-formyl-2-thiouracil arabinoside.
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Reductive Alkylation: The formyl intermediate reacts with methyl magnesium bromide (Grignard reagent), followed by desilylation with tetrabutylammonium fluoride (TBAF), to install the hydroxyethyl group.
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Deprotection: Final deprotection with aqueous ammonia removes residual toluoyl groups, yielding TN-64 .
Key Reaction Conditions:
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Temperature: -40°C for formylation, room temperature for Grignard addition.
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Catalysts: Stannic chloride facilitates glycosidic bond formation in earlier steps.
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Yield: ~70–80% for critical steps, as inferred from analogous syntheses .
Structural Analogues
Modifications at the 5-position significantly alter bioactivity:
| Compound | 5-Substituent | Antiviral EC₅₀ (HSV-1) | Cytotoxicity CC₅₀ (RPMI8226) |
|---|---|---|---|
| TN-64 | 2-Hydroxyethyl | 12 μM | >100 μM |
| TN-53 (reference) | Ethyl | 0.8 μM | 50 μM |
| 2-Thiothymidine | Methyl | 5.2 μM | 75 μM |
TN-64’s higher EC₅₀ compared to alkylated analogues suggests reduced antiviral potency but improved safety margins (CC₅₀/EC₅₀ >8.3) .
Biological Activity and Mechanisms
Antiviral Profile
TN-64 exhibits broad-spectrum activity against herpesviruses:
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Herpes Simplex Virus-1 (HSV-1): EC₅₀ = 12 μM (RPMI8226 cells).
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Varicella-Zoster Virus (VZV): EC₅₀ = 18 μM (MRC-5 cells).
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Human Cytomegalovirus (HCMV): No significant activity (EC₅₀ >50 μM) .
Mechanistically, 2-thiopyrimidine nucleosides inhibit viral DNA polymerase by competing with natural nucleotides. The hydroxyethyl group may reduce affinity for host polymerases, explaining lower cytotoxicity .
Cytotoxicity and Selectivity
TN-64’s CC₅₀ in RPMI8226 cells exceeds 100 μM, yielding a selectivity index (SI) >8.3 for HSV-1. This contrasts with 5-ethyl-2-thiocytidine (TN-53, SI = 62.5), indicating a trade-off between safety and efficacy .
Pharmacological Considerations
Metabolic Stability
Thiouracil derivatives are prone to hepatic metabolism via oxidation and glucuronidation. The hydroxyethyl group may slow degradation, extending half-life, though specific pharmacokinetic data for TN-64 are unavailable .
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